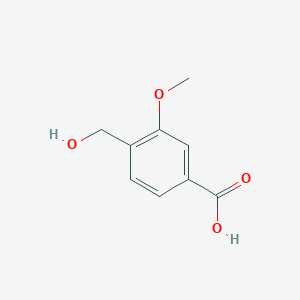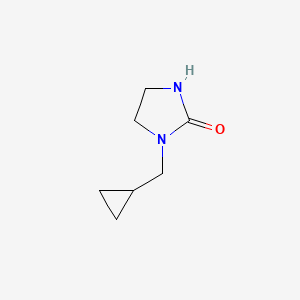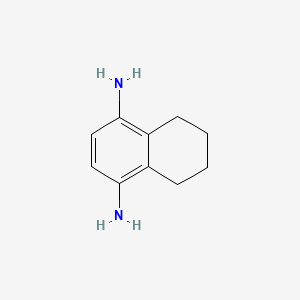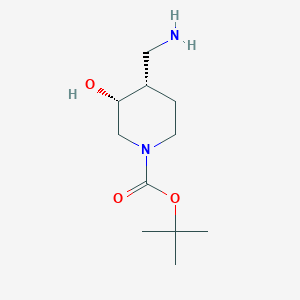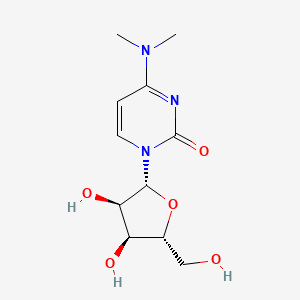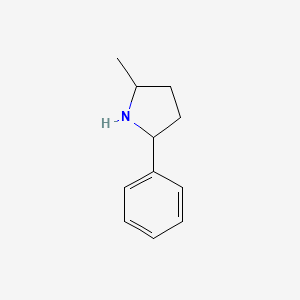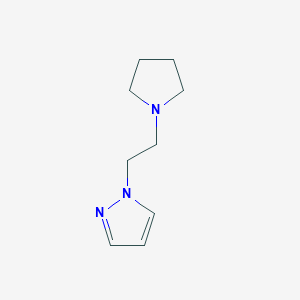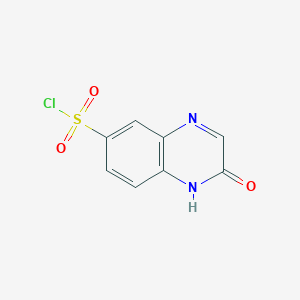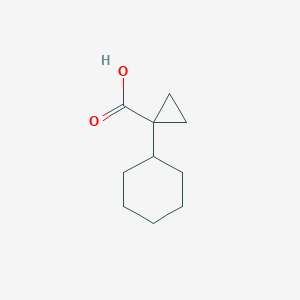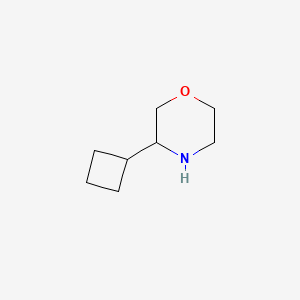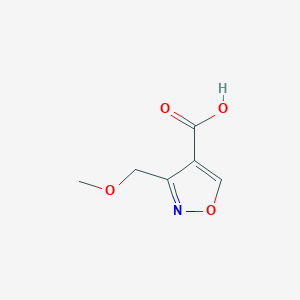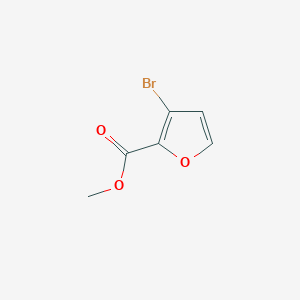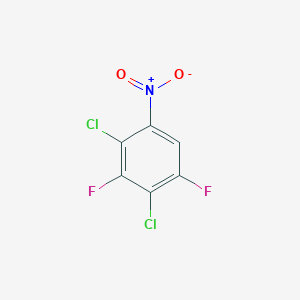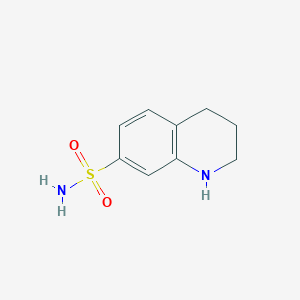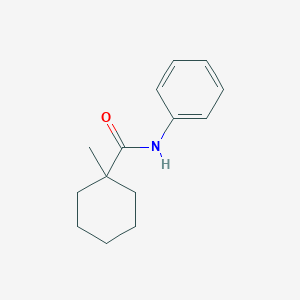
1-methyl-N-phenylcyclohexane-1-carboxamide
Vue d'ensemble
Description
1-methyl-N-phenylcyclohexane-1-carboxamide is a chemical compound that belongs to the category of amides. It has a molecular formula of C14H19NO and a molecular weight of 217.31 g/mol . The IUPAC name for this compound is 1-methyl-N-phenylcyclohexane-1-carboxamide .
Molecular Structure Analysis
The InChI code for 1-methyl-N-phenylcyclohexane-1-carboxamide is 1S/C14H19NO/c1-14(10-6-3-7-11-14)13(16)15-12-8-4-2-5-9-12/h2,4-5,8-9H,3,6-7,10-11H2,1H3,(H,15,16) . The canonical SMILES structure is CC1(CCCCC1)C(=O)NC2=CC=CC=C2 .Physical And Chemical Properties Analysis
1-methyl-N-phenylcyclohexane-1-carboxamide has a molecular weight of 217.31 g/mol . It has a XLogP3-AA value of 3.5 , indicating its lipophilicity. It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a rotatable bond count of 2 . The topological polar surface area is 29.1 Ų . The compound is a powder at room temperature .Applications De Recherche Scientifique
Pharmacological Observations
Studies have observed the pharmacological actions of cyclohexyl- and phenyl-alkylamines, where derivatives similar to 1-methyl-N-phenylcyclohexane-1-carboxamide were examined for their CNS activity and cardiovascular effects. These compounds demonstrated central nervous system stimulant properties, pressor potency, cardiac contraction amplitude enhancement, peripheral vasoconstrictor activity, and potential clinical use as volatile vasoconstrictor agents without causing histological damage upon prolonged exposure (R. Mclean, E. J. Fellows, E. Macko, 1950).
Metabolism and Distribution Studies
In-depth metabolic studies have been conducted on similar compounds to understand their distribution and metabolism in organisms. These studies are crucial for determining the therapeutic potential and safety profile of chemical compounds. For instance, the metabolism of procymidone derivatives in female rats was elucidated, revealing how these compounds are metabolized and distributed in various organs, contributing to a comprehensive understanding of their biological interactions and effects (Hirokazu Tarui, J. Abe, Y. Tomigahara, S. Kawamura, H. Kaneko, 2009).
Anticonvulsant Activity
Compounds structurally related to 1-methyl-N-phenylcyclohexane-1-carboxamide have been investigated for their potential anticonvulsant activities. Such studies are instrumental in drug discovery, especially for neurological conditions. These compounds showed varying levels of effectiveness, providing valuable insights for further development and refinement (N. Eddington, D. Cox, M. Khurana, N. N. Salama, J. Stables, S. J. Harrison, Abraham G Negussie, Robert Taylor, Uy Q Tran, J. A. Moore, Judith C Barrow, K. Scott, 2003).
Receptor Interaction Studies
Investigating the interaction of chemical compounds with specific receptors is fundamental to understanding their therapeutic potential and mechanism of action. For example, the modulatory actions of certain receptor agonists and antagonists on spinal dorsal horn interneurons were studied, highlighting the roles of different receptors in modulating neurological responses. This type of research is critical for the development of targeted therapies for neurological conditions (K. Dougherty, B. A. Bannatyne, E. Jankowska, P. Krutki, D. Maxwell, 2005).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
1-methyl-N-phenylcyclohexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-14(10-6-3-7-11-14)13(16)15-12-8-4-2-5-9-12/h2,4-5,8-9H,3,6-7,10-11H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHDQNLIRYMWMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)C(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-phenylcyclohexane-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



